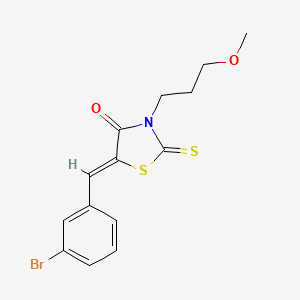![molecular formula C14H19NO2 B4620893 4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)
4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Descripción general
Descripción
4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as MTEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 1-(tetrahydro-2-furanyl)ethanone, followed by purification and isolation. MTEB has been studied extensively for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future drug development.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A study focused on synthesizing a series of benzamides, including derivatives similar to 4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, demonstrated potential therapeutic applications for Alzheimer's disease. The inhibition of butyrylcholinesterase enzyme by these compounds suggests their efficacy in treating this condition, highlighting a molecule with a 4-ethylphenyl group showing significant potential due to its excellent enzyme inhibition activity (Hussain et al., 2016).
Material Science: Polyamides Synthesis
Research in material science has explored the synthesis of well-defined polyamides, using methods that could involve the condensation of compounds similar to this compound. These studies contribute to the development of materials with precise molecular weights and low polydispersity, useful in various applications due to their solubility and thermosensitive properties in aqueous solutions (Yokozawa et al., 2005).
Antimicrobial Properties
Another area of research involves the evaluation of benzamide derivatives for their antimicrobial properties. Compounds structurally related to this compound have shown activity against a range of bacterial and fungal strains. The structure-activity relationship studies of these compounds provide insights into designing new antimicrobials with enhanced efficacy against various pathogens (Limban et al., 2011).
Catalysis in Organic Synthesis
In organic synthesis, the catalytic applications of compounds structurally related to this compound are being explored. These studies aim to develop novel methodologies for synthesizing complex molecules, including pharmaceuticals and materials, by leveraging the unique properties of these catalysts (Pacheco et al., 2015).
Neuroleptic Activity
Research into the neuroleptic (antipsychotic) activity of benzamide derivatives, including structures akin to this compound, has shown promising results. These compounds have been evaluated for their potential in treating psychiatric disorders, with some demonstrating significant inhibitory effects on stereotyped behavior in animal models. This line of research suggests potential applications in developing new treatments for conditions such as schizophrenia (Iwanami et al., 1981).
Propiedades
IUPAC Name |
4-methyl-N-[1-(oxolan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-7-12(8-6-10)14(16)15-11(2)13-4-3-9-17-13/h5-8,11,13H,3-4,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXXLKKPFNQIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


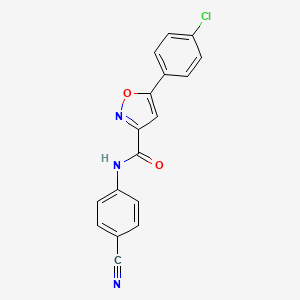
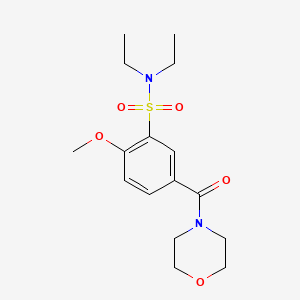
![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)
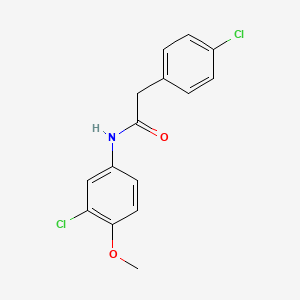
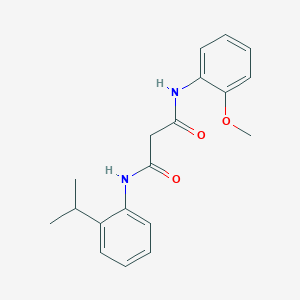
![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)
![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)
![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)
![N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4620882.png)
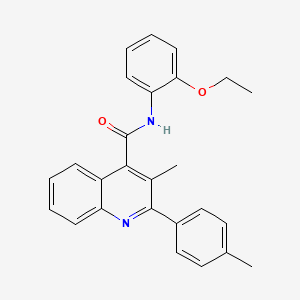
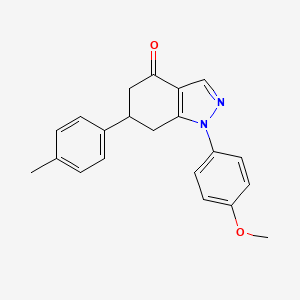
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)
